molecular formula C21H15N5S2 B2550220 2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole CAS No. 637325-54-3

2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole

Cat. No.: B2550220
CAS No.: 637325-54-3
M. Wt: 401.51
InChI Key: KHQMXRLFMNISNO-UHFFFAOYSA-N
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Description

2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C21H15N5S2 and its molecular weight is 401.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activity

Research has demonstrated the synthesis and evaluation of heterocycles based on benzothiazole derivatives, showcasing antimicrobial activities. For instance, derivatives of benzothiazole have been synthesized to investigate their antimicrobial potential against various pathogens. Notably, compounds displaying a benzothiazole moiety have shown promising antibacterial and antifungal properties, indicating their utility in developing new therapeutic agents (T. El‐Emary et al., 2002; Mayura Kale and Deepak Mene, 2013). Furthermore, certain benzothiazole derivatives have been explored for their antitumor activities, investigating their interactions with DNA and evaluating their potential as antitumor agents (C. Leong et al., 2003).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds incorporating the benzothiazole unit have been a subject of interest, with studies exploring the creation of new molecules that could have applications in various domains, including material science and drug development. Research into these compounds has focused on their synthesis methodologies, structural characterization, and the evaluation of their biological activities (A. Fathima et al., 2021; M. Gouda et al., 2010).

Molecular Docking and Biological Evaluation

The molecular docking and biological evaluation of benzothiazole derivatives have been conducted to understand their interaction with biological targets, offering insights into their potential therapeutic uses. These studies contribute to the design of molecules with improved efficacy and selectivity for specific biological receptors or enzymes (A. Fathima et al., 2021).

Properties

IUPAC Name

2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5S2/c1-2-8-16(9-3-1)26-20(15-7-6-12-22-13-15)24-25-21(26)27-14-19-23-17-10-4-5-11-18(17)28-19/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQMXRLFMNISNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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